Cibenzoline succinate

Overview

Description

Mechanism of Action

Target of Action

Cibenzoline succinate primarily targets the Sodium Channel Alpha Subunit (SCNA) in the heart . SCNA plays a crucial role in the initiation and conduction of action potentials, essential for the normal electrical activity and contraction of the heart .

Mode of Action

this compound acts as a SCNA blocker . It normalizes the pulse by blocking the sodium channel of cardiac muscle, thereby stabilizing the membrane and prolonging the action potential duration . This interaction with its targets leads to a decrease in the heart’s excitability, reducing the likelihood of arrhythmias .

Biochemical Pathways

This can affect various cardiac functions and rhythms .

Pharmacokinetics

this compound exhibits nonlinear pharmacokinetics and can be described by a two-compartment model with Michaelis-Menten elimination kinetics . The drug can be administered both orally and intravenously, with an oral bioavailability of about 85% . Its elimination half-life is approximately 8 to 12 hours, allowing for twice-daily administration . Factors such as age and renal function must be considered when determining dosage .

Result of Action

The action of this compound results in a decrease in the heart’s excitability, which can help normalize heart rhythms and treat conditions like tachyarrhythmia . On a cellular level, it affects various membrane ionic currents and action potentials of cardiac cells .

Action Environment

It’s known that factors like the patient’s age and renal function can impact the drug’s pharmacokinetics and, consequently, its efficacy

Biochemical Analysis

Biochemical Properties

Cibenzoline succinate is an inhibitor for ATP-sensitive potassium (KATP) channel by affecting the pore-forming Kir6.2 subunit . This interaction with the Kir6.2 subunit is crucial for its role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its role in regulating heart rhythm. By inhibiting the KATP channel, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the Kir6.2 subunit of the KATP channel . By inhibiting this channel, this compound can reduce the flow of potassium ions out of the cell, thereby influencing the cell’s electrical activity and potentially preventing arrhythmias .

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on cellular function, particularly in the context of heart cells .

Preparation Methods

The preparation of cibenzoline succinate involves several synthetic routes. One method includes the oxidation of 2,2-diphenylcyclopropylmethanol using 2-iodoxybenzoic acid in dimethyl sulfoxide to form the corresponding aldehyde. This aldehyde is then treated with sodium chlorite, hydrogen peroxide, and sodium dihydrogen phosphate in acetonitrile-water to yield the acid compound. Finally, the acid compound is condensed with ethylenediamine in the presence of benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and triethylamine in dichloromethane to produce this compound .

Chemical Reactions Analysis

Cibenzoline succinate undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common for this compound.

Substitution: The condensation of the acid compound with ethylenediamine in the presence of specific reagents.

Common reagents used in these reactions include 2-iodoxybenzoic acid, sodium chlorite, hydrogen peroxide, sodium dihydrogen phosphate, ethylenediamine, benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate, and triethylamine . The major products formed from these reactions are the corresponding aldehyde and this compound .

Scientific Research Applications

Cibenzoline succinate has several scientific research applications:

Chemistry: It is used as a reference compound in the study of antiarrhythmic drugs and potassium channel blockers.

Biology: It is used to study the effects of potassium channel blockers on heart and pancreatic cells.

Medicine: This compound is primarily used to treat arrhythmias by blocking ATP-sensitive potassium channels.

Industry: It is used in the pharmaceutical industry for the production of antiarrhythmic drugs.

Comparison with Similar Compounds

Cibenzoline succinate is unique among antiarrhythmic drugs due to its specific mechanism of action and its ability to block ATP-sensitive potassium channels. Similar compounds include:

Pituxate: Another gem-diphenyl cyclopropanyl drug with antiarrhythmic properties.

Ecipramidil: A compound with similar structural features and antiarrhythmic activity.

This compound stands out due to its specific interaction with the Kir6.2 subunit and its dual activity in heart and pancreatic cells .

Biological Activity

Cibenzoline succinate is a notable antiarrhythmic agent primarily classified under Class I antiarrhythmics. Its biological activity encompasses a variety of mechanisms, including sodium channel blockade, modulation of calcium currents, and inhibition of specific enzymes. This article delves into the pharmacological properties, metabolic pathways, clinical implications, and case studies related to this compound.

This compound functions primarily by blocking sodium channels in cardiac tissues. This action decreases the excitability and conduction velocity of cardiac action potentials, which helps stabilize heart rhythms and prevent arrhythmias. Moreover, it has been shown to influence calcium currents within myocardial cells, contributing further to its therapeutic effects.

Pharmacokinetics and Metabolism

The metabolism of this compound is stereoselective, with significant involvement from cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Research indicates that the intrinsic clearance for the formation of its main metabolite, p-hydroxycibenzoline (M1), is significantly higher for the R(+)-enantiomer compared to the S(-)-enantiomer in human liver microsomes . The total intrinsic clearance values for both enantiomers are relatively close but indicate a slightly greater clearance for R(+)-cibenzoline .

Clinical Efficacy

This compound has demonstrated effectiveness in managing ventricular tachyarrhythmias. A clinical study involving 33 patients showed that cibenzoline provided protection against ventricular tachycardia induction in 16 patients, while it significantly reduced ventricular ectopy from an average of 666 beats per hour to 190 beats per hour over an 8.8-month follow-up period . The drug was compared favorably against procainamide, another antiarrhythmic agent, highlighting its potential as an effective treatment option in selected cases .

Case Report: Severe this compound Poisoning

A significant case involved a 51-year-old woman who experienced refractory cardiac arrest following an overdose of this compound (6,900 mg) during a suicide attempt. The patient was managed using venoarterial extracorporeal membrane oxygenation (V-A ECMO), plasma exchange (PE), and direct hemoperfusion (DHP). Despite initial interventions, plasma exchange did not effectively decrease plasma levels of this compound or improve hemodynamics. However, DHP showed some transient improvement in clinical symptoms .

| Treatment Method | Outcome |

|---|---|

| V-A ECMO | Effective in managing cardiac dysfunction |

| Plasma Exchange | No significant improvement in hemodynamics |

| Direct Hemoperfusion | Transient improvement observed |

This case underscores the challenges associated with treating severe poisoning from this compound and highlights the potential role of ECMO in managing such critical situations.

Comparative Analysis with Other Antiarrhythmics

This compound shares similarities with other Class I antiarrhythmic agents. Below is a comparative table illustrating key characteristics:

| Compound Name | Class | Key Characteristics |

|---|---|---|

| Cibenzoline | Class I | Sodium channel blocker; reduces ventricular ectopy |

| Quinidine | Class IA | Sodium channel blocker; used for atrial fibrillation |

| Flecainide | Class IC | Potent sodium channel blocker; used for ventricular arrhythmias |

| Propafenone | Class IC | Blocks sodium channels; also has beta-blocking properties |

Properties

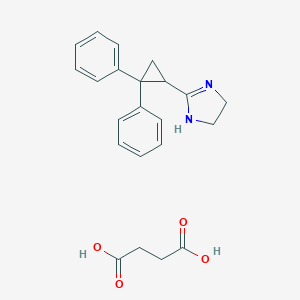

IUPAC Name |

butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUIOIWYMHEPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57625-97-5 | |

| Record name | Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57625-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047820 | |

| Record name | Cifenline succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100678-32-8, 85589-37-3 | |

| Record name | Cibenzoline succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100678-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cifenline succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cifenline succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cifenline succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cibenzoline succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIFENLINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.